N~2~-(Furan-2-carbonyl)asparagine
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Overview
Description
N~2~-(Furan-2-carbonyl)asparagine is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. The compound is characterized by the presence of a furan ring attached to the asparagine molecule, which is an amino acid. This unique structure imparts specific properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Furan-2-carbonyl)asparagine typically involves the reaction of furan-2-carbonyl chloride with asparagine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of N2-(Furan-2-carbonyl)asparagine may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N~2~-(Furan-2-carbonyl)asparagine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Furan-2-carbonyl alcohol.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
N~2~-(Furan-2-carbonyl)asparagine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N2-(Furan-2-carbonyl)asparagine involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and proteins, potentially inhibiting their activity. The asparagine moiety can be involved in metabolic pathways, influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.
Furan-2,5-dicarboxylic acid: An oxidized form of furan-2-carboxylic acid.
Asparagine derivatives: Compounds with similar amino acid structures but different functional groups.
Uniqueness
N~2~-(Furan-2-carbonyl)asparagine is unique due to the combination of the furan ring and the asparagine moiety. This combination imparts specific properties, such as enhanced reactivity and potential biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
5106-71-8 |
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Molecular Formula |
C9H10N2O5 |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
4-amino-2-(furan-2-carbonylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C9H10N2O5/c10-7(12)4-5(9(14)15)11-8(13)6-2-1-3-16-6/h1-3,5H,4H2,(H2,10,12)(H,11,13)(H,14,15) |
InChI Key |
VSCIFXWBJOSBSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(CC(=O)N)C(=O)O |
Origin of Product |
United States |
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